N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a compound that features a benzimidazole moiety, which is a five-membered heterocyclic structure containing nitrogen atoms. Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole derivatives with cyclohexylmethylamine and acetic anhydride . The reaction is usually carried out in the presence of a catalyst such as nickel, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a similar structure.
Uniqueness
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a cyclohexylmethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(20)17-10-12-6-8-13(9-7-12)16-18-14-4-2-3-5-15(14)19-16/h2-5,12-13H,6-10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYOQBCUANIREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.